molecular formula C10H19NO7S B3015387 Tert-butyl 3-(methylsulfonimidoyl)propanoate;oxalic acid CAS No. 2243508-11-2

Tert-butyl 3-(methylsulfonimidoyl)propanoate;oxalic acid

Cat. No.: B3015387
CAS No.: 2243508-11-2
M. Wt: 297.32
InChI Key: UHNMATCTXJOTDN-UHFFFAOYSA-N
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Description

Tert-butyl propanoate is a chemical compound with the molecular formula C7H14O2 . It’s an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Oxalic acid is a simple dicarboxylic acid with the chemical formula C2H2O4 . It’s a relatively strong organic acid and is often used in cleaning or bleaching .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods, including infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry . Unfortunately, without specific data, I can’t provide a detailed analysis of the molecular structure of “Tert-butyl 3-(methylsulfonimidoyl)propanoate;oxalic acid”.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, refractive index, and others . For example, tert-butyl propiolate, a similar compound to tert-butyl propanoate, has a boiling point of 52-53 °C/27 mmHg and a density of 0.919 g/mL at 25 °C .

Scientific Research Applications

  • Enantioselective Synthesis and Analysis

    • Tert-butyl(methyl)phenylsilane, related to tert-butyl 3-(methylsulfonimidoyl)propanoate, has been synthesized enantiomerically pure, using a method involving reaction with oxalic acid (Jankowski et al., 1999).
  • Synthesis of Organometallic Compounds

    • The synthesis of (η6-arene)Cr(CO)3 containing carboxylic acid derivatives, structurally similar to tert-butyl 3-(methylsulfonimidoyl)propanoate, has been reported, highlighting applications in medicinal organometallic chemistry (Patra et al., 2012).
  • Cyclopropanation Catalysis

    • Nickel-catalyzed cyclopropanation of alkenes has been demonstrated using tert-butylsulfonylmethyllithium, derived from tert-butyl methyl sulfone, suggesting potential catalytic applications (Gai et al., 1991).
  • UV/H2O2 Process for Degradation Studies

    • Research on the UV/H2O2 degradation of methyl tert-butyl ether, with byproducts like oxalic acid, informs environmental chemistry and pollutant degradation pathways (Stefan et al., 2000).
  • Synthesis of N-tert-Butyl Amides

    • N-tert-butyl amides have been synthesized using oxalic acid dihydrate in a solvent-free condition, revealing a method for efficient amide formation (Mokhtary & Nasernezhad, 2014).
  • Organic Acid Analysis in Archaeon Cultures

    • Tert-butyl dimethylsilyl derivatives were used to analyze organic acids, including oxalic acid, in thermophilic sulfur-dependent archaeon cultures, contributing to our understanding of extremophile biochemistry (Rimbault et al., 1993).
  • Catalytic Asymmetric Oxidation

    • The catalytic asymmetric oxidation of tert-butyl disulfide, leading to compounds like tert-butanesulfinamides, illustrates the potential for synthesizing chiral compounds in chemistry (Cogan et al., 1998).
  • Investigation of Synthetic Routes

    • A study on the synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives, closely related to tert-butyl 3-(methylsulfonimidoyl)propanoate, provides insights into novel synthetic pathways and conformational properties of the resulting compounds (Tye & Skinner, 2002).

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, tert-butanol, a related compound, is highly flammable and can cause serious eye irritation and respiratory irritation .

Properties

IUPAC Name

tert-butyl 3-(methylsulfonimidoyl)propanoate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3S.C2H2O4/c1-8(2,3)12-7(10)5-6-13(4,9)11;3-1(4)2(5)6/h9H,5-6H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNMATCTXJOTDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCS(=N)(=O)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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